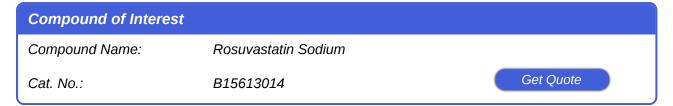


Rosuvastatin Shows Efficacy in Statin-Intolerant Patients, Though Nocebo Effect is Significant

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For researchers, scientists, and drug development professionals navigating the challenge of statin intolerance, a review of randomized controlled trials reveals that rosuvastatin can be an effective option for lowering low-density lipoprotein cholesterol (LDL-C). However, the data also underscores the substantial impact of the nocebo effect, where negative expectations contribute to adverse effects. This comparison guide synthesizes findings from key studies, presenting experimental data, protocols, and workflows to provide a comprehensive overview of rosuvastatin versus placebo in this specific patient population.

Efficacy in Lowering Cholesterol

Rosuvastatin has demonstrated a significant reduction in LDL-C levels in patients who have previously reported intolerance to other statins.



Study/Analysis	Rosuvastatin Dosage	Mean LDL-C Reduction	Comparator	Notes
Wongwiwatthana nukit et al.[1]	10 mg every other day	39%	10 mg once daily (48% reduction)	Randomized, open-label trial in 81 patients with primary hypercholesterol emia.[1]
Gadarla et al.[1]	5 and 10 mg twice weekly	26%	Baseline	Study in patients with statin-induced myalgia related to other lipid-lowering therapies.[1]
Ruisinger et al. [1]	Mean 10 mg once per week (range 2.5 to 20 mg)	23%	Baseline	Study in 50 patients with a previous statin adverse event; 74% tolerated the regimen.[1]
Retrospective Analysis[1]	Mean 5.6 mg every other day	34.5%	Baseline	Analysis of 51 patients with statin intolerance; 72.5% tolerated the regimen.[1]



Kennedy et al.[2]	5 mg once- weekly, titrated to 10 mg once- weekly	12.2%	Placebo (0.4% reduction)	Randomized, double-blind, placebo- controlled crossover study in 17 patients with a history of myalgias on statin therapy.[2]
Observational Study[3]	5 mg daily	43%	Baseline	Retrospective multicentre study in 325 patients intolerant to other statins.[3]
Observational Study[3]	5 mg 2-3 times weekly	32%	Baseline	Part of the same retrospective multicentre study.[3]
Observational Study[4]	5 mg weekly	23%	Baseline	Part of the same retrospective multicentre study.[4]

Tolerability and the Nocebo Effect

A significant body of evidence from randomized controlled trials points towards the "nocebo effect" as a major contributor to statin intolerance. Many patients who report side effects from statins experience similar symptoms when taking a placebo.

The SAMSON (Self-Assessment Method for Statin Side-effects or Nocebo) trial provided compelling evidence for this phenomenon. In this n-of-1 trial, 60 patients who had previously discontinued statins due to side effects were given monthly bottles containing atorvastatin, a placebo, or no tablets for a year.[5][6] The study found that 90% of the symptom burden reported by patients on statins was also elicited by the placebo.[6][7][8][9] The mean symptom score was significantly higher in both the statin and placebo months compared to the no-tablet



months, with no significant difference between the statin and placebo periods.[10] Following the trial, half of the participants successfully restarted statin therapy.[5][8]

Similarly, the DESIFOR (DEtermining Statin Intolerance FOr Rosuvastatin) pilot trial, a single-center, double-blinded randomized n-of-1 trial, found no overall difference in mean pain scores between rosuvastatin and placebo.[11] After being unblinded to their results, two-thirds of the participants were able to tolerate unblinded rosuvastatin for three months.[11]

Adverse Event/Outcome	Rosuvastatin Group	Placebo Group	Study Details
Myalgias requiring cessation of therapy	20% (3 of 15 patients)	11.8% (2 of 17 patients)	Kennedy et al Randomized, double- blind, placebo- controlled crossover study.[2]
Discontinuation due to adverse effects	11% (36 of 325 patients)	N/A	Observational Study - Patients intolerant to other conventional statin regimens.[3]
Mean Symptom Score (0-100 scale)	16.3	15.4	SAMSON Trial - No significant difference between statin and placebo.[7][10]

Experimental Protocols SAMSON Trial: N-of-1 Crossover Design

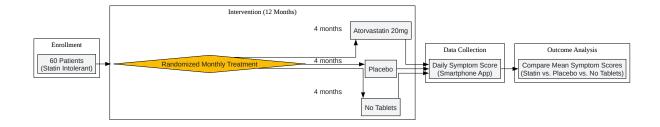
The SAMSON trial employed a unique N-of-1 design to investigate the nocebo effect in individual patients.

Objective: To determine the proportion of statin-related symptoms that are also elicited by a placebo in patients with a history of statin intolerance.

Methodology:



- Participants: 60 patients who had previously discontinued statin therapy due to intolerable side effects.[10]
- Study Periods: Each participant received a set of 12 anonymized monthly pill bottles.[5][6]
- Randomization: The bottles were randomly allocated to contain either atorvastatin 20 mg, an identical placebo, or no tablets.[5][6]
- Symptom Tracking: Participants used a smartphone app to record their daily symptom intensity on a visual analogue scale from 0 (no symptoms) to 100 (worst imaginable).[6][7]
- Primary Outcome: The primary outcome was the mean daily symptom score during the statin, placebo, and no-tablet months.



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SAMSON Trial Experimental Workflow

DESIFOR Pilot Trial: N-of-1 Design to Facilitate Tolerance



The DESIFOR trial aimed to use an n-of-1 trial to help patients overcome perceived statin intolerance.

Objective: To assess the feasibility of using a blinded n-of-1 trial to facilitate tolerance of unblinded rosuvastatin.

Methodology:

- Participants: Patients eligible for statin therapy but with a history of intolerance to at least two statins.[11]
- Intervention: Participants received a kit with five randomly allocated 4-week blister packs containing either 20mg of rosuvastatin or a placebo.[12]
- Symptom Tracking: Patients documented the severity of musculoskeletal symptoms weekly.
 [12]
- Primary Endpoint: The difference between the mean musculoskeletal symptom score on statin therapy compared to the mean score on placebo.[12]
- Follow-up: After the blinded phase, results were reviewed with the patient. For those without a clear correlation of symptoms to statin therapy, a 3-month trial of unblinded rosuvastatin was recommended.[11][12]



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DESIFOR Trial Experimental Workflow



In conclusion, for patients with a history of statin intolerance, rosuvastatin, even at low or intermittent doses, can be an effective lipid-lowering therapy. The clinical evidence strongly suggests that a significant portion of statin-associated side effects is attributable to the nocebo effect. Personalized approaches, such as n-of-1 trials, can be valuable tools to help patients differentiate between drug-induced side effects and the nocebo effect, potentially enabling a greater number of at-risk individuals to benefit from statin therapy.

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